(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Description
This compound features a conjugated enamide backbone with a cyano group at the α-position, a naphthalen-1-yl core substituted with a 2-chlorophenylmethoxy group, and a 2-nitrophenylamide moiety. The (E)-stereochemistry of the double bond is critical for maintaining planarity, which may influence intermolecular interactions (e.g., π-stacking) and biological activity. The chlorophenylmethoxy substituent contributes to lipophilicity, which may affect membrane permeability .
Properties
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3O4/c28-23-10-4-2-8-19(23)17-35-26-14-13-18-7-1-3-9-21(18)22(26)15-20(16-29)27(32)30-24-11-5-6-12-25(24)31(33)34/h1-15H,17H2,(H,30,32)/b20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPREKKZFMVNEN-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key functional groups:
- Naphthalene moiety : Provides hydrophobic interactions and contributes to the overall stability of the molecule.
- Chlorophenyl group : Imparts electronic properties that may influence biological activity.
- Cyano group : Known for its ability to participate in various chemical reactions and may affect the compound's reactivity.
- Nitrophenyl group : Often associated with increased biological activity due to its electron-withdrawing properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₃ |
| Molecular Weight | 344.78 g/mol |
| Functional Groups | Naphthalene, Chlorophenyl, Cyano, Nitro |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a related compound demonstrated effectiveness against L1210 leukemia cells in animal models, suggesting potential for further development in cancer therapeutics .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the cyano and nitro groups may allow for interaction with key enzymes involved in tumor progression.
- Induction of Apoptosis : Compounds in this class have shown to induce programmed cell death in cancer cells, which is critical for effective cancer treatment.
- Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
Antimicrobial Activity
Compounds with structural similarities have also been evaluated for their antimicrobial properties. For example, certain derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound may possess broad-spectrum antimicrobial effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile is crucial for evaluating the safety and efficacy of new compounds. Preliminary studies indicate that modifications to the chemical structure can significantly alter these properties.
Case Study 1: Antitumor Evaluation
In a controlled study, a derivative of this compound was tested on mice implanted with L1210 leukemia cells. The results indicated a dose-dependent reduction in tumor size compared to control groups .
Case Study 2: Antimicrobial Screening
Another study screened various derivatives against a panel of bacterial strains. The results showed that certain modifications enhanced antibacterial activity significantly, suggesting pathways for optimizing efficacy through structural changes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several derivatives, including enamide backbones, aromatic substituents, and electron-withdrawing groups. Key comparisons are outlined below:
Key Findings from Comparative Analysis
Electronic Effects: The cyano and nitro groups in the target compound enhance electrophilicity compared to analogs lacking these groups (e.g., ). This may favor interactions with nucleophilic residues in biological targets. Methoxy or ethoxy substituents (e.g., ) reduce electrophilicity but improve solubility, balancing bioavailability .
Hydroxy or methoxy groups (e.g., ) mitigate this by introducing polarity.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a chlorophenylmethoxy-naphthalene aldehyde with a 2-nitrophenyl cyanoacetamide, analogous to methods in . Thiazole or furan derivatives () require heterocyclic ring formation, adding synthetic complexity.
Biological Activity :
- Compounds with nitro groups (target, ) are often explored as kinase inhibitors or anti-inflammatory agents due to nitro’s role in redox modulation.
- Thiazole derivatives () may target enzymes like COX-2, leveraging the heterocycle’s mimicry of arachidonic acid.
Tabulated Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
